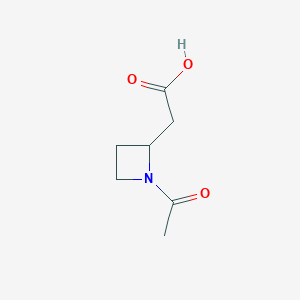
2-(1-Acetylazetidin-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(1-acetilazetidin-2-il)acético es un compuesto heterocíclico que presenta un anillo de azetidina, que es un anillo de cuatro miembros que contiene nitrógeno
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-(1-acetilazetidin-2-il)acético generalmente implica la formación del anillo de azetidina seguida de la introducción de los grupos acetilo y ácido acético. Un método común involucra la ciclación de precursores adecuados en condiciones controladas. Por ejemplo, el anillo de azetidina se puede formar mediante la ciclación de β-lactámicos, que luego se funcionalizan aún más para introducir los grupos acetilo y ácido acético .
Métodos de producción industrial
La producción industrial de ácido 2-(1-acetilazetidin-2-il)acético puede implicar reacciones de ciclación a gran escala utilizando catalizadores optimizados y condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación puede mejorar aún más la eficiencia del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(1-acetilazetidin-2-il)acético puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto, lo que puede conducir a diferentes derivados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción y nucleófilos para reacciones de sustitución. Las condiciones de reacción generalmente implican temperaturas controladas y el uso de solventes como diclorometano o etanol .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo de azetidina .
Aplicaciones Científicas De Investigación
El ácido 2-(1-acetilazetidin-2-il)acético tiene varias aplicaciones de investigación científica:
Química: Sirve como un bloque de construcción para la síntesis de moléculas más complejas y se puede utilizar en diversas reacciones orgánicas.
Biología: La estructura única del compuesto lo convierte en un candidato para estudiar interacciones enzimáticas y vías biológicas.
Industria: Se utiliza en la síntesis de productos químicos y materiales especiales
Mecanismo De Acción
El mecanismo de acción del ácido 2-(1-acetilazetidin-2-il)acético involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El anillo de azetidina puede imitar sustratos naturales, lo que permite que el compuesto se una a los sitios activos y module las vías biológicas. Esta interacción puede conducir a diversos efectos, como la inhibición o activación de la actividad enzimática .
Comparación Con Compuestos Similares
Compuestos similares
Ácido azetidina-2-carboxílico: Otro derivado de azetidina con características estructurales similares pero diferentes grupos funcionales.
Ácido 2-(1-acetilpirrolidin-2-il)acético: Un compuesto con un anillo de cinco miembros en lugar de un anillo de azetidina de cuatro miembros.
Singularidad
El ácido 2-(1-acetilazetidin-2-il)acético es único debido a su anillo de azetidina de cuatro miembros, que imparte propiedades químicas y biológicas distintas. Esta característica estructural puede conducir a diferentes reactividades e interacciones en comparación con compuestos similares con anillos más grandes .
Propiedades
Fórmula molecular |
C7H11NO3 |
|---|---|
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
2-(1-acetylazetidin-2-yl)acetic acid |
InChI |
InChI=1S/C7H11NO3/c1-5(9)8-3-2-6(8)4-7(10)11/h6H,2-4H2,1H3,(H,10,11) |
Clave InChI |
ZLRFNLOISZUNCD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCC1CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[3.5]nonan-2-ylmethanamine](/img/structure/B11918235.png)
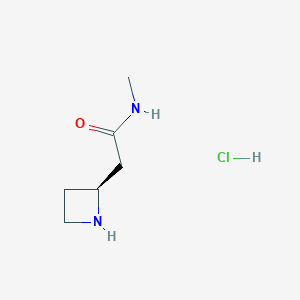
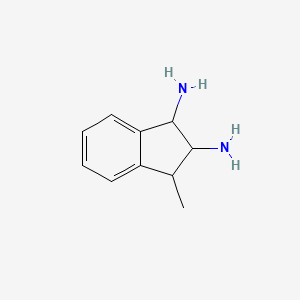
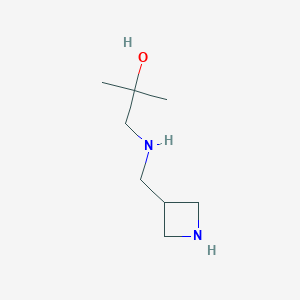
![1-(1H-Imidazo[4,5-b]pyridin-1-yl)ethanone](/img/structure/B11918270.png)
![N,N-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11918278.png)
![5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11918281.png)

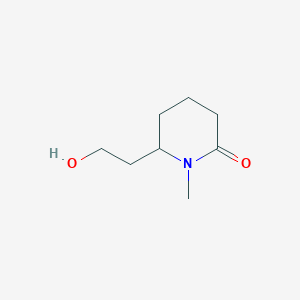
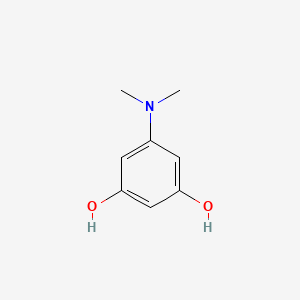

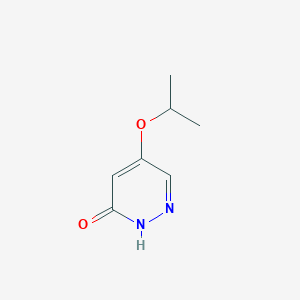
![(R)-Spiro[2.5]octane-1-carboxamide](/img/structure/B11918310.png)
